

# Application Note: Enantioselective Total Synthesis of (R)-Goniothalamin

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## Compound of Interest

Compound Name: **Goniothalamin**

Cat. No.: **B1671989**

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## Introduction

(R)-**Goniothalamin** is a naturally occurring styryl-lactone that exhibits significant cytotoxic activity against various cancer cell lines, making it a molecule of great interest in medicinal chemistry and drug development.<sup>[1]</sup> Its potent biological activity has spurred the development of numerous synthetic strategies to access the enantiomerically pure compound. This application note details a robust and widely adopted procedure for the total synthesis of (R)-**Goniothalamin**, primarily focusing on a pathway involving asymmetric allylation of trans-cinnamaldehyde followed by a ring-closing metathesis (RCM) reaction. This approach offers high stereocontrol and good overall yields.<sup>[2][3]</sup>

## Overall Synthetic Strategy

The synthesis commences with the enantioselective allylation of trans-cinnamaldehyde to form the chiral homoallylic alcohol, (R)-1-phenylhexa-1,5-dien-3-ol. This key stereocenter is introduced using a chiral allylborane reagent. The subsequent steps involve the esterification of the alcohol with acryloyl chloride to generate the RCM precursor, followed by the cyclization using a Grubbs' catalyst to yield the target lactone, (R)-**Goniothalamin**.

## Experimental Protocols

This section provides detailed methodologies for the key steps in the enantioselective synthesis of (R)-**Goniothalamin**.

## Step 1: Asymmetric Allylation of trans-Cinnamaldehyde

This protocol is adapted from the Brown allylation methodology, which provides high enantioselectivity.[2]

### Materials:

- trans-Cinnamaldehyde
- (-)-B-allyldiisopinocampheylborane ((-)- $\text{Ipc}_2\text{B}(\text{allyl})$ )
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Methanol
- Sodium hydroxide (NaOH) solution
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

### Procedure:

- A solution of trans-cinnamaldehyde in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- A solution of (-)- $\text{Ipc}_2\text{B}(\text{allyl})$  in the same solvent is added dropwise to the aldehyde solution.
- The reaction mixture is stirred at -78 °C for 1-4 hours, with progress monitored by thin-layer chromatography (TLC).[2]
- Upon completion, the reaction is quenched by the addition of methanol.
- An oxidative workup is performed by adding a solution of NaOH followed by the slow addition of  $\text{H}_2\text{O}_2$ .

- The mixture is stirred and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous  $MgSO_4$ , filtered, and concentrated under reduced pressure.
- The crude product, (R)-1-phenylhexa-1,5-dien-3-ol, is purified by flash column chromatography on silica gel.

## Step 2: Esterification of (R)-1-phenylhexa-1,5-dien-3-ol

### Materials:

- (R)-1-phenylhexa-1,5-dien-3-ol
- Acryloyl chloride
- Anhydrous dichloromethane ( $CH_2Cl_2$ )
- Triethylamine or pyridine
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

### Procedure:

- To a solution of (R)-1-phenylhexa-1,5-dien-3-ol and a base such as triethylamine in anhydrous  $CH_2Cl_2$  at 0 °C, acryloyl chloride is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
- The reaction is quenched by the addition of water or a saturated aqueous  $NaHCO_3$  solution.
- The organic layer is separated, washed sequentially with saturated aqueous  $NaHCO_3$  and brine, then dried over anhydrous  $Na_2SO_4$ .

- The solvent is removed under reduced pressure to yield the acrylate ester, which is typically used in the next step without further purification.

## Step 3: Ring-Closing Metathesis (RCM)

### Materials:

- Acrylate ester from Step 2
- Grubbs' catalyst (first or second generation)
- Anhydrous, degassed dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Silica gel for column chromatography

### Procedure:

- The acrylate ester is dissolved in dry, degassed  $\text{CH}_2\text{Cl}_2$ .
- A catalytic amount of Grubbs' catalyst (typically 1-5 mol%) is added to the solution.
- The reaction mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by TLC.
- Upon consumption of the starting material, the solvent is removed in vacuo.
- The residue is purified by flash column chromatography on silica gel to afford the final product, (R)-**Goniothalamin**.

## Data Presentation

### Table 1: Summary of Quantitative Data for (R)-Goniothalamin Synthesis

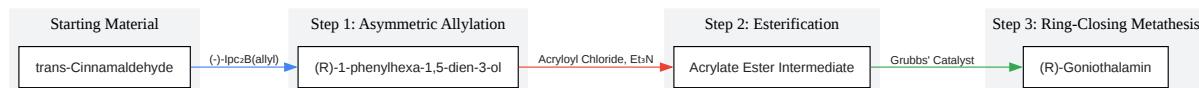
Synthetic Strategy	Starting Material	Key Reagents/Catalysts	Overall Yield (%)	Enantiomeric Excess (ee, %)	Reference
Catalytic Asymmetric Allylation (Brown)	trans-Cinnamaldehyde	(+)-Ipc <sub>2</sub> B(allyl)	~60 (3 steps)	96	
Catalytic Asymmetric Allylation (Brown, Continuous Flow)	trans-Cinnamaldehyde	(-)-Ipc <sub>2</sub> B(allyl)	98 (for alcohol)	91.5	
Catalytic Asymmetric Allylation (Roush)	trans-Cinnamaldehyde	(+)- or (-)-DIPT-allylboronate	69-98	70.8-72.4	
Sharpless Kinetic Resolution	Racemic secondary 2-furylmethanol	L-(+)-DIPT, Ti(O-iPr) <sub>4</sub> , TBHP	35 (for pyranone)	-	
Enzymatic Kinetic Resolution & RCM	(1E)-1-phenylhexa-1,5-dien-3-ol	Lipase, Vinyl acrylate, Grubbs' catalyst	92 (RCM step)	>99	

Table 2: Spectroscopic Data for (R)-Goniothalamin

Spectroscopic Data	Reported Values
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	$\delta$ 2.53–2.55 (m, -CH <sub>2</sub> -), 5.09–5.10 (m, -CH-O-), 6.08 (dt), 6.26 (dd), 6.72 (d), 6.90–6.93 (m, alkene protons), 7.26, 7.33, 7.38 (m, aromatic protons)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	$\delta$ 29.9 (-CH <sub>2</sub> -), 78.0 (-CH-O-), 121.8, 125.7, 133.2, 144.6 (olefinic carbons), 126.7, 128.4, 128.7, 135.8 (aromatic carbons)
FT-IR (cm <sup>-1</sup> )	1680–1640 (C=C stretch, olefin), 1465–1375 (CH bend, aliphatic), 1500–1400 (C-C stretch, aromatic), 1320–1000 (C-O stretch)
Optical Rotation	[\mathbf{\alpha}]D <sup>20</sup> +163.8 (c 1.12, CHCl <sub>3</sub> )

## Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the total synthesis of (R)-**Goniothalamin**.



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Caption: Workflow for the total synthesis of (R)-**Goniothalamin**.

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